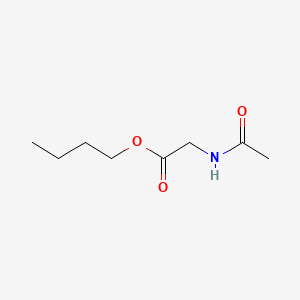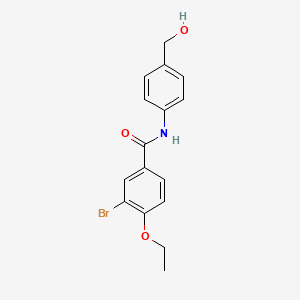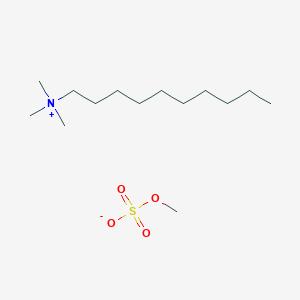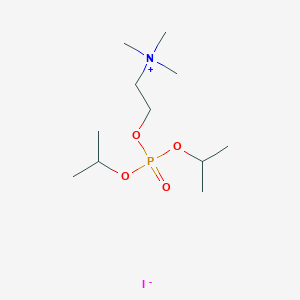
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide is a cationic porphyrin compound known for its ability to bind to DNA and affect cell viability. It is often used in photodynamic therapy and as a photosensitizer due to its unique photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide typically involves the reaction of porphyrin with methylpyridinium salts under controlled conditions. The process often includes:
Condensation Reaction: Starting with pyrrole and an aldehyde to form the porphyrin core.
Quaternization: Reacting the porphyrin with methyl iodide to introduce the methylpyridinium groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Condensation: Using industrial reactors to combine pyrrole and aldehyde.
Quaternization at Scale: Employing large quantities of methyl iodide and controlled reaction environments to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized porphyrin derivatives.
Reduction: Can be reduced to form different porphyrin species.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of pyridinium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed.
Major Products
Oxidation Products: Oxidized porphyrin derivatives.
Reduction Products: Reduced porphyrin species.
Substitution Products: Substituted porphyrin compounds.
科学的研究の応用
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a photosensitizer in photochemical studies.
Biology: Binds to DNA and is used in studies related to DNA interactions and cellular processes.
Medicine: Employed in photodynamic therapy for cancer treatment due to its ability to generate singlet oxygen upon light exposure.
Industry: Utilized in the development of sensors and as a component in nanostructured materials.
作用機序
The compound exerts its effects primarily through its interaction with DNA and its ability to generate reactive oxygen species (ROS) upon light exposure. The molecular targets include:
DNA: Binds to DNA, causing structural changes and affecting cellular processes.
ROS Generation: Produces singlet oxygen and other ROS, leading to cell damage and apoptosis in targeted cells.
類似化合物との比較
Similar Compounds
- 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetrachloride
- 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate)
Uniqueness
5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetraiodide is unique due to its specific photophysical properties, high DNA binding affinity, and effectiveness in generating ROS, making it particularly suitable for photodynamic therapy and other applications requiring precise control over cellular interactions .
特性
分子式 |
C44H38I4N8 |
|---|---|
分子量 |
1186.4 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetraiodide |
InChI |
InChI=1S/C44H37N8.4HI/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChIキー |
IWUSKFYHLANXSV-UHFFFAOYSA-K |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[I-].[I-].[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


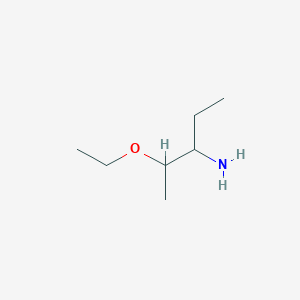
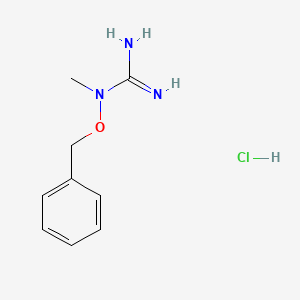
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
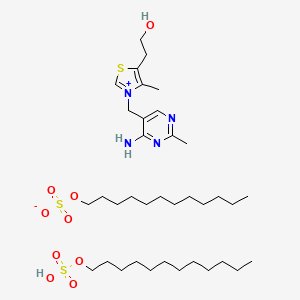
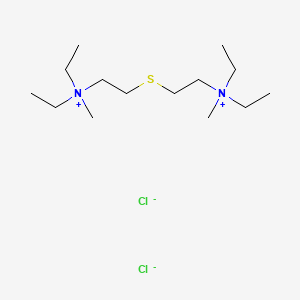
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)

